RK-582

Description

BenchChem offers high-quality RK-582 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about RK-582 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

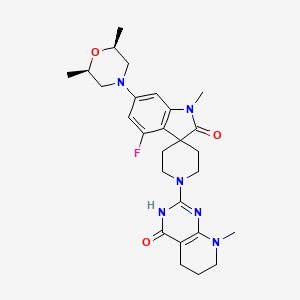

C27H35FN6O3 |

|---|---|

Molecular Weight |

510.6 g/mol |

IUPAC Name |

6-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-4-fluoro-1-methyl-1'-(8-methyl-4-oxo-3,5,6,7-tetrahydropyrido[2,3-d]pyrimidin-2-yl)spiro[indole-3,4'-piperidine]-2-one |

InChI |

InChI=1S/C27H35FN6O3/c1-16-14-34(15-17(2)37-16)18-12-20(28)22-21(13-18)32(4)25(36)27(22)7-10-33(11-8-27)26-29-23-19(24(35)30-26)6-5-9-31(23)3/h12-13,16-17H,5-11,14-15H2,1-4H3,(H,29,30,35)/t16-,17+ |

InChI Key |

KZUPFZKALLNBBV-CALCHBBNSA-N |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)C2=CC3=C(C(=C2)F)C4(CCN(CC4)C5=NC6=C(CCCN6C)C(=O)N5)C(=O)N3C |

Canonical SMILES |

CC1CN(CC(O1)C)C2=CC3=C(C(=C2)F)C4(CCN(CC4)C5=NC6=C(CCCN6C)C(=O)N5)C(=O)N3C |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of RK-582: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RK-582 is a potent and selective, orally bioavailable small molecule inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), enzymes belonging to the poly(ADP-ribose) polymerase (PARP) family.[1][2] Its primary mechanism of action involves the disruption of the Wnt/β-catenin signaling pathway, a critical pathway implicated in the pathogenesis of numerous cancers, particularly colorectal cancer.[3][4] By inhibiting tankyrase, RK-582 prevents the degradation of Axin, a key component of the β-catenin destruction complex. This leads to the subsequent ubiquitination and proteasomal degradation of β-catenin, thereby inhibiting the transcription of Wnt target genes and suppressing tumor growth.[3][5] Preclinical studies have demonstrated its efficacy in mouse xenograft models, and it is currently being investigated in Phase I clinical trials for unresectable advanced or recurrent colorectal cancer.[1][6]

Core Mechanism of Action: Inhibition of Tankyrase and Stabilization of the β-Catenin Destruction Complex

The canonical Wnt signaling pathway is tightly regulated by the β-catenin destruction complex, which consists of Axin, Adenomatous Polyposis Coli (APC), glycogen synthase kinase 3β (GSK3β), and casein kinase 1α (CK1α). In the absence of a Wnt ligand, this complex phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome.

Tankyrase 1 and 2 promote the degradation of Axin by catalyzing its poly(ADP-ribosyl)ation (PARylation), which signals for its ubiquitination and proteasomal degradation.[7][8] This destabilization of the destruction complex leads to the accumulation of β-catenin, its translocation to the nucleus, and the activation of Wnt target genes that drive cell proliferation.

RK-582 acts as a competitive inhibitor at the nicotinamide-binding site of tankyrases.[3] By inhibiting TNKS1 and TNKS2, RK-582 prevents the PARylation of Axin.[3] This leads to the stabilization and accumulation of Axin, thereby enhancing the activity of the β-catenin destruction complex.[1][3] The stabilized complex efficiently phosphorylates β-catenin, leading to its degradation and the subsequent downregulation of Wnt signaling.[2]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo potency data for RK-582.

| Target | IC₅₀ (nM) | Assay Type |

| TNKS1/PARP5A | 36.1[9], 39.1[2] | Enzymatic Assay |

| TNKS2 | 36.2[2] | Enzymatic Assay |

| PARP1 | 18168[9] | Enzymatic Assay |

Table 1: In vitro inhibitory activity of RK-582 against PARP family enzymes.

| Cell Line | Parameter | Value (µM) |

| COLO-320DM (Rectal Cancer) | GI₅₀ | 0.23[9] |

| HEK293 | TCF Reporter IC₅₀ | 0.0003[2] |

| DLD-1 | TCF Reporter IC₅₀ | 0.0031[2] |

Table 2: In vitro cellular activity of RK-582.

| Model | Dosing | Effect |

| COLO-320DM Mouse Xenograft | 10 or 20 mg/kg, twice daily (oral or i.p.) | Robust tumor growth inhibition[2] |

Table 3: In vivo efficacy of RK-582.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of RK-582 in the Wnt/β-catenin signaling pathway.

Caption: General experimental workflow for the evaluation of RK-582.

Key Experimental Protocols

Detailed experimental protocols are outlined in the primary literature, specifically in Shirai F et al., J Med Chem. 2020 Apr 23;63(8):4183-4204. The following provides an overview of the methodologies employed.

In Vitro Tankyrase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of RK-582 against tankyrase 1 and 2.

-

General Procedure: Recombinant human tankyrase 1 or 2 is incubated with the substrate, biotinylated NAD⁺, and a histone substrate in the presence of varying concentrations of RK-582. The extent of PARylation is quantified, typically using an ELISA-based method with streptavidin-HRP to detect the incorporated biotinylated ADP-ribose. The IC₅₀ value is calculated from the dose-response curve.

Cell-Based Wnt/β-catenin Reporter Assay

-

Objective: To measure the functional inhibition of the Wnt/β-catenin signaling pathway in a cellular context.

-

General Procedure: A cell line (e.g., HEK293 or DLD-1) is co-transfected with a TCF/LEF-responsive luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization). Cells are then treated with different concentrations of RK-582. Luciferase activity is measured, and the IC₅₀ is determined as the concentration of RK-582 that causes a 50% reduction in reporter gene activity.

Cell Proliferation Assay

-

Objective: To assess the anti-proliferative effect of RK-582 on cancer cell lines.

-

General Procedure: Cancer cells, such as the colorectal cancer cell line COLO-320DM, are seeded in 96-well plates and treated with a range of RK-582 concentrations for a specified period (e.g., 72 hours). Cell viability is assessed using a colorimetric assay such as the MTT assay, which measures mitochondrial metabolic activity. The GI₅₀ (concentration for 50% growth inhibition) is then calculated.

Western Blot Analysis for Biomarkers

-

Objective: To confirm the mechanism of action by observing changes in the protein levels of key pathway components.

-

General Procedure: Cells are treated with RK-582 for various times. Whole-cell lysates are prepared, and proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for Axin2 and β-catenin, followed by HRP-conjugated secondary antibodies. Protein bands are visualized using chemiluminescence, and band intensities are quantified to determine changes in protein levels.

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of RK-582 in a living organism.

-

General Procedure: Immunodeficient mice are subcutaneously implanted with human colorectal cancer cells (e.g., COLO-320DM). Once tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups. RK-582 is administered orally or intraperitoneally at specified doses and schedules. Tumor volume and body weight are monitored regularly. At the end of the study, tumors may be excised for pharmacodynamic biomarker analysis (e.g., Western blotting for Axin and β-catenin).

Conclusion

RK-582 is a promising therapeutic agent that selectively targets the Wnt/β-catenin signaling pathway through the inhibition of tankyrase 1 and 2. Its mechanism of action, involving the stabilization of Axin and subsequent degradation of β-catenin, is well-supported by preclinical data. The ongoing clinical development of RK-582 will be crucial in determining its therapeutic potential for patients with colorectal cancer and potentially other Wnt-driven malignancies.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. RK-582 | TNKS inhibitor | Probechem Biochemicals [probechem.com]

- 3. researchgate.net [researchgate.net]

- 4. mediso.mhlw.go.jp [mediso.mhlw.go.jp]

- 5. ncc.go.jp [ncc.go.jp]

- 6. Japanâs first investigator-initiated phase I clinical trials of a tankyrase inhibitor launched | RIKEN Center for Sustainable Resource Science [csrs.riken.jp]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Formation of Tankyrase Inhibitor-Induced Degradasomes Requires Proteasome Activity | PLOS One [journals.plos.org]

- 9. medchemexpress.com [medchemexpress.com]

RK-582: A Selective Tankyrase Inhibitor for Wnt/β-Catenin-Driven Cancers

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer. Tankyrase (TNKS) enzymes, TNKS1 and TNKS2, are key positive regulators of this pathway. They mediate the poly(ADP-ribosyl)ation (PARsylation) of AXIN, a scaffold protein in the β-catenin destruction complex, leading to its ubiquitination and proteasomal degradation. This destabilization of the destruction complex results in the accumulation and nuclear translocation of β-catenin, driving the transcription of oncogenic target genes. RK-582 is a potent and selective, orally bioavailable, spiroindoline-based small molecule inhibitor of tankyrases, representing a promising therapeutic strategy for cancers dependent on hyperactivated Wnt/β-catenin signaling.[1][2][3][4]

This technical guide provides a comprehensive overview of RK-582, including its biochemical and cellular activity, selectivity, and the experimental protocols for its evaluation.

Quantitative Data Presentation

The following tables summarize the in vitro efficacy and selectivity of RK-582.

Table 1: Biochemical and Cellular Activity of RK-582

| Target/Assay | IC50/GI50 (nM) | Cell Line/System | Description | Reference(s) |

| Biochemical Activity | ||||

| TNKS1 (PARP5A) | 36.1 - 39.1 | Recombinant Human Enzyme | Inhibition of TNKS1 catalytic activity. | [1][2] |

| TNKS2 (PARP5B) | 36.2 | Recombinant Human Enzyme | Inhibition of TNKS2 catalytic activity. | [2] |

| Cellular Activity | ||||

| TCF Reporter Assay | 0.3 | HEK293 | Inhibition of Wnt/β-catenin signaling reporter activity. | [2] |

| TCF Reporter Assay | 3.1 | DLD-1 | Inhibition of Wnt/β-catenin signaling reporter activity. | [2] |

| Antiproliferative Activity | ||||

| Growth Inhibition | 35 | COLO-320DM | Growth inhibition (GI50) measured by MTT assay. | [2] |

| Growth Inhibition | 230 | COLO-320DM | Growth inhibition (GI50) measured after 24 hours. | [1] |

Table 2: Selectivity Profile of RK-582

| Target | IC50 (nM) | Selectivity vs. TNKS1 (Fold) | Description | Reference(s) |

| PARP1 | 18,168 | >200 | RK-582 demonstrates high selectivity for tankyrases over PARP1.[1][2] | [1][2] |

| PARP2 | >200-fold selectivity | >200 | No significant inhibition of PARP2 activity was observed.[2] | [2] |

| PARP10 | >200-fold selectivity | >200 | No significant inhibition of PARP10 mono(ADP-ribosyl)ation activity.[2] | [2] |

Signaling Pathway and Mechanism of Action

RK-582 exerts its therapeutic effect by inhibiting tankyrase, which leads to the stabilization of the β-catenin destruction complex. The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the mechanism of action of RK-582.

Caption: Wnt/β-catenin signaling and RK-582 mechanism.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of RK-582 are provided below.

Biochemical Tankyrase Inhibition Assay

This assay directly measures the enzymatic activity of tankyrase and its inhibition by RK-582.

Principle: The assay quantifies the poly(ADP-ribosyl)ation of a substrate (e.g., histone) by recombinant tankyrase using biotinylated NAD+ as a co-substrate. The incorporated biotin is then detected using a streptavidin-HRP conjugate and a chemiluminescent substrate.

Materials:

-

Recombinant human Tankyrase 1 or 2

-

Histone (e.g., H4)

-

Biotinylated NAD+

-

Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

-

RK-582 (or other test compounds) dissolved in DMSO

-

Streptavidin-HRP conjugate

-

Chemiluminescent HRP substrate

-

White, opaque 384-well assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of RK-582 in DMSO.

-

Add assay buffer containing histone to all wells of a 384-well plate.

-

Add the diluted RK-582 or DMSO (vehicle control) to the respective wells.

-

Add recombinant tankyrase enzyme to all wells except the negative control wells.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding assay buffer containing biotinylated NAD+.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and add streptavidin-HRP diluted in a suitable buffer.

-

Incubate for 30 minutes at room temperature.

-

Add the chemiluminescent HRP substrate.

-

Immediately measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each RK-582 concentration relative to the DMSO control and determine the IC50 value.

TCF/LEF Luciferase Reporter Assay

This cell-based assay measures the effect of RK-582 on the transcriptional activity of the Wnt/β-catenin pathway.

Principle: A reporter cell line (e.g., HEK293 or DLD-1) is engineered to express luciferase under the control of a TCF/LEF responsive promoter. Inhibition of tankyrase by RK-582 leads to decreased β-catenin levels, resulting in reduced luciferase expression.

Materials:

-

HEK293 or DLD-1 cells stably or transiently transfected with a TCF/LEF luciferase reporter construct.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

RK-582 dissolved in DMSO.

-

Wnt3a conditioned medium or recombinant Wnt3a (optional, for stimulating the pathway).

-

Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).

-

White, clear-bottom 96-well microplates.

-

Luminometer.

Procedure:

-

Seed the TCF/LEF reporter cells into a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of RK-582 or DMSO (vehicle control). If pathway stimulation is required, add Wnt3a.

-

Incubate the cells for 16-24 hours at 37°C in a CO2 incubator.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

-

Incubate at room temperature for 15-30 minutes.

-

Measure the luminescence using a luminometer.

-

Normalize the data and calculate the IC50 value.

Cell Proliferation (MTT) Assay

This assay determines the effect of RK-582 on the proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified spectrophotometrically.

Materials:

-

COLO-320DM or other relevant cancer cell lines.

-

Cell culture medium.

-

RK-582 dissolved in DMSO.

-

MTT reagent (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a detergent-based solution).

-

96-well cell culture plates.

-

Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

-

Seed cells into a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of RK-582 or DMSO for the desired duration (e.g., 72-96 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Incubate in the dark at room temperature for at least 2 hours.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the GI50 value.

Western Blot Analysis of AXIN2 and β-catenin

This method is used to assess the pharmacodynamic effects of RK-582 on target proteins.

Principle: Western blotting allows for the detection and quantification of specific proteins in cell lysates. Inhibition of tankyrase by RK-582 is expected to increase the protein levels of AXIN2 and decrease the levels of active β-catenin.

Materials:

-

COLO-320DM cells.

-

RK-582.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer and apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies against AXIN2, β-catenin, and a loading control (e.g., GAPDH or β-actin).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Treat COLO-320DM cells with RK-582 or DMSO for the desired time.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the ECL substrate.

-

Detect the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a selective tankyrase inhibitor like RK-582.

Caption: Preclinical evaluation workflow for RK-582.

References

- 1. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. chondrex.com [chondrex.com]

- 4. Discovery of Novel Tankyrase Inhibitors through Molecular Docking-Based Virtual Screening and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio-protocol.org [bio-protocol.org]

- 6. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]

The Role of RK-582 in Wnt/β-catenin Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer. RK-582 has emerged as a potent and selective small molecule inhibitor of this pathway, offering a promising therapeutic avenue. This technical guide provides an in-depth overview of the role of RK-582 in the Wnt/β-catenin signaling pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows. RK-582 acts as a tankyrase inhibitor, preventing the PARsylation-dependent degradation of Axin, a key component of the β-catenin destruction complex. This leads to the suppression of β-catenin levels and the subsequent downregulation of Wnt target genes, ultimately inhibiting cancer cell growth.

Introduction to Wnt/β-catenin Signaling and RK-582

The canonical Wnt/β-catenin signaling pathway plays a pivotal role in embryonic development and adult tissue homeostasis. In the absence of a Wnt ligand, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. The binding of a Wnt ligand to its receptor Frizzled (FZD) and co-receptor LRP5/6 leads to the inactivation of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it binds to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of target genes that drive cell proliferation and survival.

Dysregulation of this pathway, often through mutations in components like APC, leads to the constitutive activation of β-catenin signaling, a key driver in many cancers. Tankyrase (TNKS) enzymes, members of the poly(ADP-ribose) polymerase (PARP) family, promote Wnt signaling by PARsylating Axin, marking it for degradation. RK-582 is a spiroindoline-based, orally active, and selective inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2). By inhibiting tankyrase, RK-582 stabilizes Axin, thereby enhancing the degradation of β-catenin and inhibiting Wnt-dependent signaling.

Quantitative Data for RK-582

The efficacy of RK-582 has been quantified through various in vitro assays, demonstrating its potency against tankyrase enzymes and its inhibitory effects on Wnt signaling and cancer cell proliferation.

Table 1: In Vitro Enzyme Inhibition by RK-582

| Target | IC50 (nM) |

| TNKS1/PARP5A | 36.1 - 39.1[1][2] |

| TNKS2 | 36.2[1] |

| PARP1 | 18.168[2] |

Table 2: Inhibition of Wnt/β-catenin Signaling by RK-582

| Cell Line | Assay | IC50 (nM) |

| HEK293 | TCF Reporter Assay | 0.3[1] |

| DLD-1 | TCF Reporter Assay | 3.1[1] |

Table 3: Anti-proliferative Activity of RK-582 in Colorectal Cancer Cell Lines

| Cell Line | Assay | GI50 (µM) |

| COLO-320DM | MTT Assay (5 days) | 0.035[2] |

| COLO-320DM | CellTiter-Glo Assay (4 days) | 0.23[2] |

| COLO 320 | Growth Inhibition (24 hrs) | 0.23[2] |

| RKO | MTT Assay (5 days) | > 10[2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of RK-582.

TCF/LEF Luciferase Reporter Assay

This assay is a cornerstone for quantifying the transcriptional activity of the Wnt/β-catenin pathway.

Objective: To measure the effect of RK-582 on TCF/LEF-mediated gene transcription.

Materials:

-

HEK293 or other suitable cells

-

TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

-

Control plasmid with mutated TCF/LEF binding sites (e.g., FOPFlash)

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

RK-582

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect cells with the TOPFlash or FOPFlash plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of RK-582 or vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The Wnt signaling activity is expressed as the ratio of TOPFlash to FOPFlash luciferase activity. Calculate the IC50 value of RK-582 by plotting the normalized luciferase activity against the log concentration of the compound.

Cell Viability (MTT) Assay

This assay assesses the effect of RK-582 on cell proliferation and viability.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of RK-582 in cancer cell lines.

Materials:

-

Cancer cell lines (e.g., COLO-320DM)

-

Complete culture medium

-

RK-582

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of RK-582 for the desired duration (e.g., 4-5 days). Include a vehicle control.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the GI50 value by plotting cell viability against the log concentration of RK-582.

Co-Immunoprecipitation (Co-IP) for Axin and Tankyrase Interaction

This technique is used to demonstrate the interaction between Axin and Tankyrase and how it might be affected by RK-582.

Objective: To confirm the interaction between Axin and Tankyrase in cells.

Materials:

-

Cells expressing endogenous or tagged Axin and Tankyrase

-

Co-IP lysis/wash buffer (e.g., containing non-ionic detergents like NP-40 or Triton X-100, and protease/phosphatase inhibitors)

-

Antibody against the "bait" protein (e.g., anti-Tankyrase)

-

Isotype control antibody

-

Protein A/G-conjugated beads (e.g., agarose or magnetic beads)

-

SDS-PAGE and Western blotting reagents

-

Antibody against the "prey" protein (e.g., anti-Axin)

Protocol:

-

Cell Lysis: Lyse the cells in Co-IP lysis buffer to release proteins while maintaining protein-protein interactions.

-

Pre-clearing (Optional): Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (or isotype control) to form immune complexes.

-

Capture of Immune Complexes: Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.

-

Washing: Wash the beads several times with Co-IP wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the prey protein (Axin) to detect the interaction. The bait protein (Tankyrase) should also be probed as a positive control for successful immunoprecipitation.

Visualizing the Role of RK-582

Diagrams created using Graphviz (DOT language) to illustrate the signaling pathways and experimental workflows.

Caption: Wnt/β-catenin signaling pathway and the mechanism of action of RK-582.

Caption: Experimental workflow for the TCF/LEF Luciferase Reporter Assay.

Caption: General workflow for a Co-Immunoprecipitation experiment.

Conclusion

RK-582 is a potent and selective inhibitor of tankyrase enzymes, representing a promising therapeutic strategy for cancers driven by aberrant Wnt/β-catenin signaling. By stabilizing Axin and promoting β-catenin degradation, RK-582 effectively downregulates the oncogenic outputs of this pathway. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of RK-582 and similar targeted therapies. The continued investigation of RK-582 in preclinical and clinical settings is warranted to fully realize its potential in the treatment of Wnt-driven malignancies.

References

The Discovery and Development of RK-582: A Potent and Orally Efficacious Tankyrase Inhibitor for Colorectal Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

RK-582 is a novel, orally active, and highly selective spiroindolinone-based inhibitor of tankyrase 1 and 2 (TNKS1/2).[1][2] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a crucial role in the regulation of the Wnt/β-catenin signaling pathway.[3][4] Hyperactivation of this pathway is a key driver in approximately 90% of colorectal cancers (CRC), making tankyrase an attractive therapeutic target.[3] RK-582 was developed through the optimization of a lead compound, RK-287107, to improve its pharmacological properties and in vivo efficacy.[1][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and ongoing clinical evaluation of RK-582.

Discovery and Optimization

The development of RK-582 originated from a screening effort to identify potent and selective tankyrase inhibitors. The initial lead compound, RK-287107, a spiroindoline-based molecule, demonstrated high selectivity for tankyrases over other PARP family members.[1][3] The subsequent optimization process focused on enhancing the compound's oral bioavailability and in vivo antitumor activity, leading to the identification of RK-582.[1][3] This effort involved systematic chemical modifications of the lead structure to improve its pharmacokinetic and pharmacodynamic properties.

Mechanism of Action: Targeting the Wnt/β-catenin Pathway

RK-582 exerts its anti-cancer effects by inhibiting the enzymatic activity of tankyrase 1 and 2. In the canonical Wnt/β-catenin signaling pathway, a "destruction complex" composed of Axin, APC, GSK3β, and CK1α targets β-catenin for proteasomal degradation. Tankyrases promote the degradation of Axin, a key scaffolding protein in this complex, through a process called PARsylation. By inhibiting tankyrase, RK-582 stabilizes Axin levels, leading to the enhanced degradation of β-catenin.[3] The reduction in nuclear β-catenin levels subsequently downregulates the transcription of Wnt target genes, such as c-Myc and Cyclin D1, which are critical for cancer cell proliferation and survival.[3] RK-582 binds to the nicotinamide subsite of the tankyrase catalytic domain, exhibiting over 200-fold selectivity against other PARP family members.[3]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo activity of RK-582.

Table 1: In Vitro Inhibitory Activity of RK-582

| Target/Assay | Cell Line | IC50 / GI50 (nM) |

| TNKS1 | - | 39.1[2] |

| TNKS2 | - | 36.2[2] |

| PARP1 | - | 18,168[1] |

| TCF Reporter Activity | HEK293 | 0.3[2] |

| TCF Reporter Activity | DLD-1 | 3.1[2] |

| Cell Proliferation | COLO-320DM | 35 (GI50)[2] |

Table 2: In Vivo Efficacy of RK-582 in COLO-320DM Xenograft Model

| Administration Route | Dose (mg/kg) | Dosing Schedule | Outcome |

| Oral | 10 or 20 | Twice Daily | Significant tumor growth inhibition[2] |

| Intraperitoneal | 10 or 20 | Twice Daily | Significant tumor growth inhibition[2] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Tankyrase Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of RK-582 against TNKS1 and TNKS2.

Principle: This assay measures the poly(ADP-ribosyl)ation (PARsylation) of a substrate by tankyrase. The amount of incorporated ADP-ribose is quantified, and the inhibitory effect of the compound is determined by the reduction in this signal.

Materials:

-

Recombinant human TNKS1 and TNKS2 enzymes

-

Histone-coated 96-well plates

-

Biotinylated NAD+

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

-

Streptavidin-HRP conjugate

-

Chemiluminescent HRP substrate

-

RK-582 (or other test compounds)

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of RK-582 in the assay buffer.

-

Add the diluted compound to the histone-coated wells.

-

Add the tankyrase enzyme (TNKS1 or TNKS2) to each well.

-

Initiate the reaction by adding biotinylated NAD+.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Wash the plate to remove unincorporated NAD+.

-

Add streptavidin-HRP conjugate to each well and incubate.

-

Wash the plate to remove unbound conjugate.

-

Add the chemiluminescent HRP substrate and measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

TCF/LEF Reporter Assay

Objective: To assess the functional inhibition of the Wnt/β-catenin signaling pathway by RK-582 in cells.

Principle: This assay utilizes a reporter construct containing TCF/LEF transcription factor binding sites upstream of a luciferase gene. Activation of the Wnt pathway leads to β-catenin-mediated activation of TCF/LEF and subsequent luciferase expression. Inhibition of the pathway by RK-582 results in a decrease in luciferase activity.

Materials:

-

HEK293 or DLD-1 cells

-

TCF/LEF luciferase reporter plasmid (e.g., TOPflash)

-

Control plasmid with mutated TCF/LEF sites (e.g., FOPflash)

-

Transfection reagent

-

Wnt3a conditioned media or a Wnt pathway activator (e.g., LiCl)

-

RK-582 (or other test compounds)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Co-transfect the cells with the TCF/LEF reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) in a 96-well plate.

-

After 24 hours, replace the medium with fresh medium containing serial dilutions of RK-582.

-

Stimulate the Wnt pathway by adding Wnt3a conditioned media or LiCl.

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the percent inhibition of Wnt signaling for each compound concentration and determine the IC50 value.

COLO-320DM Cell Proliferation (GI50) Assay

Objective: To determine the growth inhibitory effect of RK-582 on a colorectal cancer cell line with an active Wnt/β-catenin pathway.

Principle: This assay measures the number of viable cells after treatment with the compound. The GI50 is the concentration of the drug that causes a 50% reduction in cell growth.

Materials:

-

COLO-320DM cells

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

RK-582 (or other test compounds)

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or SRB)

-

96-well plates

-

Plate reader

Procedure:

-

Seed COLO-320DM cells in a 96-well plate and allow them to attach overnight.

-

Add serial dilutions of RK-582 to the wells.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 value.

COLO-320DM Xenograft Mouse Model

Objective: To evaluate the in vivo antitumor efficacy of RK-582.

Principle: Human colorectal cancer cells (COLO-320DM) are implanted into immunodeficient mice. Once tumors are established, the mice are treated with RK-582, and tumor growth is monitored over time.

Materials:

-

Immunodeficient mice (e.g., NOD-SCID or nude mice)

-

COLO-320DM cells

-

Matrigel (optional)

-

RK-582 formulated for oral or intraperitoneal administration

-

Vehicle control

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Subcutaneously inject a suspension of COLO-320DM cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer RK-582 (e.g., 10 or 20 mg/kg, twice daily) or vehicle control via the chosen route (oral or intraperitoneal).

-

Measure tumor volume and body weight regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

-

Compare the tumor growth in the treatment groups to the control group to determine the antitumor efficacy.

Clinical Development

Based on its promising preclinical profile, RK-582 has advanced into clinical development. A Phase 1, first-in-human clinical trial (NCT06853496) is currently underway to evaluate the safety, tolerability, and pharmacokinetics of RK-582 in patients with unresectable metastatic colorectal cancer.[4] This open-label, dose-escalation study will also assess preliminary antitumor activity and identify the recommended Phase 2 dose. The first patient was dosed in March 2025.

Conclusion

RK-582 is a potent and orally bioavailable tankyrase inhibitor with a well-defined mechanism of action targeting the Wnt/β-catenin signaling pathway. Its robust preclinical efficacy in colorectal cancer models has provided a strong rationale for its clinical investigation. The ongoing Phase 1 trial will be crucial in determining the safety and therapeutic potential of RK-582 in patients with unresectable metastatic colorectal cancer. The development of RK-582 represents a promising advancement in the pursuit of targeted therapies for Wnt-driven cancers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Design and Discovery of an Orally Efficacious Spiroindolinone-Based Tankyrase Inhibitor for the Treatment of Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. çåå¦ç 究æã±ãã«ã«ã²ããã¯ã¹ç 究ã°ã«ã¼ã [www2.riken.jp]

RK-582: A Technical Guide to its Primary Cellular Targets and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

RK-582 is a potent and selective small molecule inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), enzymes belonging to the poly(ADP-ribose) polymerase (PARP) family.[1][2][3] By inhibiting the catalytic activity of tankyrases, RK-582 modulates the Wnt/β-catenin signaling pathway, a critical regulator of cellular processes that is frequently dysregulated in cancer.[4][5][6] This document provides a comprehensive overview of the primary cellular targets of RK-582, its mechanism of action, and detailed protocols for key experimental procedures used in its characterization.

Primary Cellular Targets of RK-582

The principal cellular targets of RK-582 are Tankyrase-1 (TNKS1/PARP5A) and Tankyrase-2 (TNKS2/PARP5B). RK-582 exhibits high selectivity for tankyrases, with a more than 200-fold greater potency against these enzymes compared to other members of the PARP family.[4] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

Quantitative Inhibitory Activity

The inhibitory potency of RK-582 against its primary targets has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are summarized in the table below.

| Target/Cell Line | Assay Type | IC50/GI50 (nM) | Reference |

| TNKS1 (PARP5A) | Enzymatic Assay | 36.1 | [7] |

| TNKS2 | Enzymatic Assay | 36.2 | |

| PARP1 | Enzymatic Assay | 18168 | [7] |

| COLO-320DM Cells | Cell Growth Assay | 230 | [7] |

Mechanism of Action: Modulation of the Wnt/β-catenin Signaling Pathway

RK-582 exerts its biological effects primarily through the inhibition of the canonical Wnt/β-catenin signaling pathway.[4][5] This pathway plays a pivotal role in embryonic development and adult tissue homeostasis, and its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer.

The key steps in the mechanism of action are as follows:

-

Tankyrase Inhibition: RK-582 binds to the nicotinamide subsite of TNKS1 and TNKS2, inhibiting their poly(ADP-ribosyl)ation (PARsylation) activity.[4]

-

Axin Stabilization: Tankyrases normally PARsylate Axin, a key component of the β-catenin destruction complex, targeting it for ubiquitination and proteasomal degradation. By inhibiting tankyrases, RK-582 prevents Axin degradation, leading to its accumulation.[1][2][3]

-

β-catenin Degradation: The stabilized Axin enhances the activity of the destruction complex (comprising Axin, APC, GSK3β, and CK1α), which phosphorylates β-catenin. Phosphorylated β-catenin is then recognized by E3 ubiquitin ligases and targeted for proteasomal degradation.

-

Downregulation of Wnt Target Genes: The reduction in nuclear β-catenin levels prevents its interaction with TCF/LEF transcription factors, leading to the downregulation of Wnt target genes that promote cell proliferation and survival, such as c-Myc and Cyclin D1.

Signaling Pathway Diagram

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of RK-582.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of RK-582.

In Vitro Tankyrase Enzymatic Assay

This assay measures the direct inhibitory effect of RK-582 on the enzymatic activity of recombinant tankyrase.

Materials:

-

Recombinant human Tankyrase-1 or Tankyrase-2

-

Histone H4 (or other suitable substrate)

-

Biotinylated NAD+

-

Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

-

RK-582 (serially diluted)

-

Streptavidin-HRP conjugate

-

Chemiluminescent HRP substrate

-

White, opaque 384-well assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Plating: Add 1 µL of serially diluted RK-582 in DMSO to the wells of a 384-well plate. Include DMSO-only wells as a negative control.

-

Enzyme and Substrate Addition: Add 10 µL of a solution containing recombinant tankyrase enzyme and histone H4 in assay buffer to each well.

-

Incubation: Incubate the plate at 30°C for 15 minutes to allow for compound binding to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of biotinylated NAD+ in assay buffer to each well.

-

Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

-

Detection:

-

Add streptavidin-HRP conjugate to each well and incubate as per the manufacturer's instructions to allow binding to the biotinylated PARsylated substrate.

-

Wash the plate to remove unbound reagents.

-

Add a chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.

-

-

Data Analysis: Calculate the percent inhibition for each concentration of RK-582 and determine the IC50 value by fitting the data to a dose-response curve.

TCF/LEF Reporter Assay

This cell-based assay measures the effect of RK-582 on the transcriptional activity of the Wnt/β-catenin pathway.

Materials:

-

HEK293T cells (or other suitable cell line)

-

TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

-

Control plasmid with a mutated TCF/LEF binding site (e.g., FOPFlash)

-

Constitutively active Renilla luciferase plasmid (for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

Wnt3a conditioned media or recombinant Wnt3a

-

RK-582 (serially diluted)

-

Dual-Luciferase Reporter Assay System

-

White, clear-bottom 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells into a 96-well plate at a density that will result in ~80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the TCF/LEF reporter plasmid (or control plasmid) and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serially diluted RK-582.

-

Wnt Pathway Activation: After 1-2 hours of pre-incubation with RK-582, add Wnt3a to the wells to stimulate the Wnt pathway. Include a set of wells without Wnt3a as a negative control.

-

Incubation: Incubate the cells for an additional 16-24 hours.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in reporter activity relative to the Wnt3a-stimulated control and determine the IC50 value for RK-582.

COLO-320DM Xenograft Mouse Model

This in vivo model assesses the anti-tumor efficacy of RK-582 in a colorectal cancer model.

Materials:

-

COLO-320DM human colorectal cancer cells

-

Immunodeficient mice (e.g., NOD-SCID or athymic nude mice)

-

Matrigel (optional)

-

RK-582 formulated for oral or intraperitoneal administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Culture COLO-320DM cells and harvest them during the exponential growth phase. Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer RK-582 (e.g., 10 or 20 mg/kg, twice daily) and the vehicle control to the respective groups via the chosen route (oral or intraperitoneal).

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Endpoint: Continue treatment for a predetermined period or until the tumors in the control group reach a specific size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pharmacodynamic markers like Axin2 and β-catenin).

-

Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the RK-582 treated groups compared to the control group.

Experimental Workflow Diagrams

Caption: Workflow for the TCF/LEF Reporter Assay.

Caption: Workflow for the COLO-320DM Xenograft Mouse Model.

Conclusion

RK-582 is a highly selective and potent inhibitor of tankyrase enzymes. Its primary mechanism of action involves the stabilization of Axin, leading to the suppression of the Wnt/β-catenin signaling pathway. This targeted approach has demonstrated significant anti-tumor activity in preclinical models of colorectal cancer. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of RK-582 and other tankyrase inhibitors, facilitating their development as potential cancer therapeutics. As of early 2025, RK-582 has entered Phase I clinical trials for patients with unresectable metastatic colorectal cancer, highlighting its translational potential.[8]

References

- 1. TCF/LEF reporter assay. [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. Genomic insights into WNT/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Study of a Tankyrase Inhibitor RK-582 for Patients With Unresectable Metastatic Colorectal Cancer [clin.larvol.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Study of a Tankyrase Inhibitor RK-582 for Patients With Unresectable Metastatic Colorectal Cancer [ctv.veeva.com]

An In-depth Technical Guide to the Structural and Chemical Properties of RK-582

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and chemical properties, mechanism of action, and key experimental data for RK-582, a potent and selective tankyrase inhibitor.

Introduction

RK-582 is an orally active, spiroindoline-based small molecule inhibitor of tankyrase 1 and 2 (TNKS1/2), which are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][2] By selectively inhibiting tankyrase, RK-582 disrupts the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in various cancers, particularly colorectal cancer.[2][3][4][5] This targeted mechanism of action makes RK-582 a promising therapeutic candidate, and it is currently under investigation in a Phase 1 clinical trial for unresectable metastatic colorectal cancer.[3][4][5][6]

Structural and Chemical Properties

RK-582 possesses a complex spiroindolinone core structure. Its detailed chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | rel-6-[(2R,6S)-2,6-Dimethyl-4-morpholinyl]-4-fluoro-1'-(3,4,5,6,7,8-hexahydro-8-methyl-4-oxopyrido[2,3-d]pyrimidin-2-yl)-1-methylspiro[3H-indole-3,4'-piperidin]-2(1H)-one | [7] |

| Alternate Name | 6-(cis-2,6-dimethylmorpholino)-4-fluoro-1-methyl-1'-(8-methyl-4-oxo-3,4,5,6,7,8- hexahydropyrido[2,3-d]pyrimidin-2-yl)spiro[indoline-3,4'-piperidin]-2-one | [8] |

| Chemical Formula | C27H35FN6O3 | [7][8] |

| Molecular Weight | 510.61 g/mol | [7][8] |

| CAS Number | 2171388-28-4 | [1][7] |

| InChI Key | KZUPFZKALLNBBV-CALCHBBNSA-N | [5][7] |

| Appearance | Solid | [8] |

| Solubility | Soluble in DMSO (10 mM) | [8] |

Mechanism of Action: Inhibition of the Wnt/β-catenin Signaling Pathway

RK-582 exerts its anti-tumor effects by inhibiting the enzymatic activity of tankyrase 1 and 2.[2][8] In the canonical Wnt signaling pathway, tankyrases PARsylate (poly-ADP-ribosylate) AXIN, a key component of the β-catenin destruction complex. This modification marks AXIN for ubiquitination and subsequent proteasomal degradation.[3][4][5] The degradation of AXIN leads to the stabilization and nuclear accumulation of β-catenin, which then activates the transcription of target genes involved in cell proliferation and survival.[2]

By inhibiting tankyrase, RK-582 prevents the PARsylation and degradation of AXIN.[3][4] This leads to the stabilization of the β-catenin destruction complex, which in turn promotes the phosphorylation and subsequent degradation of β-catenin. The resulting decrease in nuclear β-catenin levels suppresses the transcription of Wnt target genes, ultimately leading to the inhibition of cancer cell growth.[2][8]

Quantitative Biological Activity

The inhibitory activity of RK-582 has been quantified in various enzymatic and cell-based assays.

| Assay | IC50 / GI50 Value | Reference |

| Tankyrase 1 (TNKS1) Enzymatic Assay | 36.1 nM | [1][9] |

| Tankyrase 1 (TNKS1) Enzymatic Assay | 39.1 nM | [8] |

| Tankyrase 2 (TNKS2) Enzymatic Assay | 36.2 nM | [8] |

| PARP1 Enzymatic Assay | 18.168 nM | [1][9] |

| HEK293 TCF Reporter Assay | 0.3 nM | [8] |

| DLD-1 TCF Reporter Assay | 3.1 nM | [8] |

| COLO-320DM Cell Proliferation Assay | 0.23 µM (230 nM) | [1][9] |

| COLO-320DM Cell Proliferation Assay | 35 nM | [8] |

| COLO 320 Cell Proliferation Assay | 230 nM | [1][9] |

Note on PARP1 Selectivity: While one source reports a potent IC50 for PARP1, multiple other sources emphasize that RK-582 exhibits high selectivity for tankyrases over other PARP family members, with a reported selectivity of over 200-fold.[2][8] This suggests that the inhibitory activity against PARP1 is significantly lower than against tankyrases in a broader context.

Key Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Tankyrase Enzymatic Inhibition Assay

This protocol outlines the procedure for determining the in vitro inhibitory activity of RK-582 against tankyrase enzymes.

Protocol:

-

Plate Preparation: 96-well plates are coated with histone proteins and blocked to prevent non-specific binding.

-

Compound Preparation: RK-582 is serially diluted in an appropriate buffer (e.g., 50 mM Tris pH 8.0, 5 mM MgCl2, 0.2 mg/mL BSA).

-

Enzyme Incubation: Recombinant human tankyrase 1 or 2 enzyme is added to the wells containing the diluted RK-582 and incubated for a defined period (e.g., 30 minutes) at room temperature.

-

Reaction Initiation: The enzymatic reaction is initiated by adding a mixture of NAD+ and biotinylated NAD+ to the wells.

-

Reaction Incubation: The plate is incubated for a specific time (e.g., 60 minutes) at room temperature to allow for the PARsylation of histones.

-

Detection: The reaction is stopped, and the plate is washed. Streptavidin-HRP conjugate is added to the wells and incubated to bind to the biotinylated ADP-ribose chains on the histones.

-

Signal Generation: After another wash step, a chemiluminescent HRP substrate is added to the wells.

-

Data Acquisition: The chemiluminescence is measured using a plate reader.

-

Data Analysis: The IC50 values are calculated by plotting the luminescence signal against the concentration of RK-582 and fitting the data to a four-parameter logistic equation.

TCF/LEF Reporter Assay

This cell-based assay measures the effect of RK-582 on the transcriptional activity of the Wnt/β-catenin pathway.

Protocol:

-

Cell Seeding: HEK293 or DLD-1 cells, which are stably or transiently transfected with a TCF/LEF-responsive luciferase reporter construct, are seeded into 96-well plates.

-

Compound Treatment: After allowing the cells to adhere overnight, they are treated with serial dilutions of RK-582.

-

Wnt Pathway Activation: The Wnt pathway is activated by treating the cells with a Wnt ligand (e.g., Wnt3a) or an inhibitor of GSK3β (e.g., LiCl).

-

Incubation: The cells are incubated with the compound and the Wnt pathway activator for a specified period (e.g., 24-48 hours).

-

Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's protocol for the luciferase assay reagent. A co-transfected Renilla luciferase vector can be used for normalization.

-

Data Analysis: The luciferase activity is normalized to the control, and the IC50 value is determined by plotting the normalized activity against the concentration of RK-582.

COLO-320DM Cell Proliferation (GI50) Assay

This assay determines the concentration of RK-582 required to inhibit the growth of the COLO-320DM colorectal cancer cell line by 50%.

Protocol:

-

Cell Seeding: COLO-320DM cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of RK-582.

-

Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow for cell proliferation.

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT or MTS assay. In this assay, a tetrazolium salt is added to the wells, which is converted to a colored formazan product by metabolically active cells.

-

Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength.

-

Data Analysis: The GI50 value is calculated by plotting the percentage of cell growth inhibition against the concentration of RK-582.

In Vivo COLO-320DM Mouse Xenograft Model

This protocol describes the evaluation of the anti-tumor efficacy of RK-582 in a mouse model of colorectal cancer.

Protocol:

-

Cell Implantation: COLO-320DM cells are harvested and injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: The mice are randomized into control and treatment groups. RK-582 is administered orally or intraperitoneally at various doses and schedules (e.g., once or twice daily). The control group receives the vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Body weight is also monitored as an indicator of toxicity.

-

Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or after a specific duration of treatment.

-

Data Analysis: The tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to that of the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.

Conclusion

RK-582 is a well-characterized tankyrase inhibitor with potent in vitro and in vivo activity against colorectal cancer models. Its specific mechanism of action in the Wnt/β-catenin signaling pathway, combined with its oral bioavailability, makes it a compelling candidate for further clinical development. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working on novel cancer therapeutics.

References

- 1. RK-582 | TNKS inhibitor | Probechem Biochemicals [probechem.com]

- 2. Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Study of a Tankyrase Inhibitor RK-582 for Patients With Unresectable Metastatic Colorectal Cancer [ctv.veeva.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Colorectal cancer: HT-29 Xenograft Mouse Model - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]

- 7. bio-protocol.org [bio-protocol.org]

- 8. Study of a Tankyrase Inhibitor RK-582 for Patients With Unresectable Metastatic Colorectal Cancer | Clinical Research Trial Listing [centerwatch.com]

- 9. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]

RK-582 for Colorectal Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colorectal cancer (CRC) remains a significant global health challenge, with a substantial number of cases driven by aberrant Wnt/β-catenin signaling. RK-582, a potent and orally bioavailable small molecule inhibitor of tankyrase (TNKS), has emerged as a promising therapeutic agent in preclinical studies. This technical guide provides an in-depth overview of RK-582, focusing on its mechanism of action, key quantitative data from seminal studies, detailed experimental protocols, and the core signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers in oncology and drug development investigating the therapeutic potential of targeting the Wnt/β-catenin pathway in colorectal cancer.

Introduction

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. However, its dysregulation is a hallmark of numerous cancers, including approximately 80% of colorectal cancers, often initiated by mutations in the Adenomatous Polyposis Coli (APC) tumor suppressor gene. These mutations lead to the stabilization and nuclear accumulation of β-catenin, which then complexes with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to drive the expression of oncogenes such as MYC and CCND1 (Cyclin D1).

Tankyrase 1 and 2 (TNKS1/2), members of the poly(ADP-ribose) polymerase (PARP) family, are key positive regulators of the Wnt/β-catenin pathway.[1][2][3] They mediate the PARsylation and subsequent proteasomal degradation of AXIN, a scaffold protein essential for the β-catenin destruction complex. By inhibiting tankyrase activity, RK-582 stabilizes AXIN, thereby promoting the degradation of β-catenin and suppressing downstream oncogenic signaling.[1][2][4]

Mechanism of Action of RK-582

RK-582 is a spiroindoline-based, highly selective inhibitor of tankyrase.[5][6] Its primary mechanism of action in colorectal cancer cells with a hyperactivated Wnt/β-catenin pathway involves the following key steps:

-

Inhibition of Tankyrase: RK-582 binds to the nicotinamide subsite of TNKS1 and TNKS2, inhibiting their catalytic activity.[7]

-

Stabilization of AXIN2: The inhibition of tankyrase prevents the PARsylation of AXIN2, a key component of the β-catenin destruction complex, leading to its stabilization and accumulation.[4][6]

-

Enhanced β-catenin Degradation: The stabilized AXIN2 enhances the assembly and activity of the β-catenin destruction complex (comprising AXIN, APC, GSK3β, and CK1α). This complex phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.

-

Downregulation of Wnt Target Genes: The reduction in nuclear β-catenin levels leads to decreased transcriptional activation of Wnt target genes, including the proto-oncogenes c-Myc and Cyclin D1, which are critical for cell proliferation.[8]

This cascade of events ultimately results in the inhibition of colorectal cancer cell growth.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for RK-582 in preclinical studies.

Table 1: In Vitro Activity of RK-582

| Parameter | Value | Cell Line/Enzyme | Reference |

| IC50 (TNKS1/PARP5A) | 36.1 nM | Enzyme Assay | [9] |

| IC50 (TNKS2) | 36.2 nM | Enzyme Assay | [9] |

| IC50 (PARP1) | 18.168 nM | Enzyme Assay | [9] |

| GI50 | 0.23 µM | COLO-320DM | [9] |

Table 2: In Vivo Efficacy of RK-582 in COLO-320DM Xenograft Model

| Dosage and Administration | Tumor Growth Inhibition (TGI) | Animal Model | Reference |

| 10 mg/kg, twice daily (oral or i.p.) | Significant | Mouse Xenograft | [9] |

| 20 mg/kg, twice daily (oral or i.p.) | Markedly robust | Mouse Xenograft | [9] |

Signaling Pathways and Experimental Workflows

RK-582-Mediated Inhibition of the Wnt/β-catenin Signaling Pathway

Caption: RK-582 inhibits Tankyrase, leading to AXIN2 stabilization and enhanced β-catenin degradation, ultimately suppressing oncogene transcription and tumor growth.

Experimental Workflow for Preclinical Evaluation of RK-582

Caption: A typical preclinical workflow for evaluating RK-582, starting with in vitro cell-based assays and progressing to in vivo xenograft models.

Detailed Experimental Protocols

The following protocols are based on methodologies reported in the primary literature and standard laboratory practices.

In Vitro Cell Proliferation (MTT) Assay

This protocol is for assessing the growth inhibitory effect of RK-582 on colorectal cancer cells.

Materials:

-

COLO-320DM cells (or other relevant CRC cell line)

-

RPMI-1640 medium with 10% FBS

-

RK-582

-

DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed COLO-320DM cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of RK-582 in complete medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing various concentrations of RK-582 or vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value.

In Vivo Xenograft Study

This protocol describes the evaluation of RK-582's antitumor efficacy in a mouse xenograft model.

Materials:

-

Immunodeficient mice (e.g., NOD-SCID)

-

COLO-320DM cells

-

Matrigel

-

RK-582

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Calipers

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject 5 x 106 COLO-320DM cells mixed with Matrigel into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of approximately 100-150 mm3, randomize the mice into treatment and control groups.

-

Drug Administration: Administer RK-582 orally (e.g., 10 or 20 mg/kg, twice daily) or vehicle control for a specified period (e.g., 21 days).

-

Tumor Volume Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width2) / 2.

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint and Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis.

Western Blot Analysis for Pharmacodynamic Markers

This protocol is for detecting changes in AXIN2 and β-catenin protein levels in treated cells or tumor tissues.

Materials:

-

Treated cells or tumor tissue

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-AXIN2, anti-β-catenin, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Lyse cells or homogenized tumor tissue in RIPA buffer. Centrifuge to collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add ECL detection reagent.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion

RK-582 represents a promising therapeutic strategy for colorectal cancers harboring a dysregulated Wnt/β-catenin signaling pathway. Its potent and selective inhibition of tankyrase leads to the suppression of oncogenic signaling and tumor growth in preclinical models. A first-in-human clinical trial is currently underway to evaluate the safety and tolerability of RK-582 in patients with unresectable metastatic colorectal cancer.[4][10] The data and protocols presented in this guide provide a solid foundation for further research into the clinical potential of RK-582 and other tankyrase inhibitors in the treatment of colorectal cancer.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structural stability-guided scaffold hopping and computational modeling of tankyrase inhibitors targeting colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Negative Feedback Loop of Wnt Signaling through Upregulation of Conductin/Axin2 in Colorectal and Liver Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of RK-582: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for RK-582, a potent and orally bioavailable tankyrase inhibitor. RK-582 has demonstrated significant anti-tumor activity in preclinical models of colorectal cancer by modulating the Wnt/β-catenin signaling pathway. This document summarizes key quantitative data, details the experimental protocols used in its evaluation, and provides visual representations of its mechanism of action and experimental workflows.

Core Data Summary

The preclinical development of RK-582 has generated significant data supporting its potential as a therapeutic agent. The following tables summarize the in vitro potency, cell-based activity, and in vivo efficacy of RK-582.

Table 1: In Vitro Enzymatic and Cellular Activity of RK-582

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Enzymatic Inhibition | TNKS1 | IC50 | 39.1 nM | [1] |

| Enzymatic Inhibition | TNKS2 | IC50 | 36.2 nM | [1] |

| TCF Reporter Assay | HEK293 cells | IC50 | 0.3 nM | [1] |

| TCF Reporter Assay | DLD-1 cells | IC50 | 3.1 nM | [1] |

| Cell Growth Inhibition | COLO-320DM | GI50 | 35 nM | [1] |

Table 2: In Vivo Efficacy of RK-582 in COLO-320DM Xenograft Model

| Administration Route | Dosage | Dosing Schedule | Tumor Growth Inhibition | Reference |

| Oral (p.o.) | 10 mg/kg | Twice daily | Significant inhibition | [1] |

| Oral (p.o.) | 20 mg/kg | Twice daily | Robust inhibition | [1] |

| Intraperitoneal (i.p.) | 10 mg/kg | Twice daily | Significant inhibition | [1] |

| Intraperitoneal (i.p.) | 20 mg/kg | Twice daily | Robust inhibition | [1] |

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological processes and the experimental approach, the following diagrams have been generated using the DOT language.

Wnt/β-catenin Signaling Pathway and RK-582 Mechanism of Action

Preclinical Evaluation Workflow for RK-582

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted during the preclinical evaluation of RK-582. These protocols are based on the information provided in the primary literature and its supplementary materials.

In Vitro Tankyrase Enzymatic Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of RK-582 against human tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2).

Materials:

-

Recombinant human TNKS1 and TNKS2 enzymes.

-

Histone H4 as a substrate.

-

Biotinylated NAD+.

-

Streptavidin-coated plates.

-

Anti-poly(ADP-ribose) (PAR) antibody.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT).

-

RK-582 stock solution in DMSO.

Procedure:

-

Prepare serial dilutions of RK-582 in assay buffer containing a final DMSO concentration of 1%.

-

Add the diluted RK-582 or vehicle (1% DMSO) to the wells of a streptavidin-coated 96-well plate.

-

Add the tankyrase enzyme (TNKS1 or TNKS2) and histone H4 substrate to each well.

-

Initiate the reaction by adding biotinylated NAD+.

-

Incubate the plate at 30°C for 60 minutes.

-

Wash the plate to remove unbound reagents.

-

Add the anti-PAR antibody and incubate for 60 minutes at room temperature.

-

Wash the plate and add the HRP-conjugated secondary antibody, followed by another 60-minute incubation.

-

After a final wash, add the chemiluminescent substrate.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each RK-582 concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

TCF/LEF Luciferase Reporter Assay

Objective: To assess the cellular potency of RK-582 in inhibiting the Wnt/β-catenin signaling pathway.

Materials:

-

HEK293 or DLD-1 cells stably expressing a TCF/LEF-driven luciferase reporter construct.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Wnt3a conditioned medium or recombinant Wnt3a.

-

Luciferase assay reagent (e.g., Bright-Glo).

-

96-well white, clear-bottom cell culture plates.

-

RK-582 stock solution in DMSO.

Procedure:

-

Seed the TCF/LEF reporter cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of RK-582 for 1 hour.

-

Stimulate the Wnt pathway by adding Wnt3a conditioned medium or recombinant Wnt3a.

-

Incubate the cells for 24 hours at 37°C.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition of luciferase activity for each RK-582 concentration relative to the Wnt3a-stimulated control and determine the IC50 value.

COLO-320DM Cell Proliferation Assay

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of RK-582 on the COLO-320DM colorectal cancer cell line.

Materials:

-

COLO-320DM cells.

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar viability reagent.

-

Solubilization solution (e.g., DMSO or a detergent-based buffer).

-

96-well cell culture plates.

-

RK-582 stock solution in DMSO.

Procedure:

-

Seed COLO-320DM cells in a 96-well plate and allow them to attach and resume growth for 24 hours.

-

Add serial dilutions of RK-582 to the wells.

-

Incubate the cells for 72 hours at 37°C.

-

Add the MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each RK-582 concentration relative to the vehicle-treated control and determine the GI50 value.

Western Blot Analysis of AXIN2 and β-catenin

Objective: To confirm the mechanism of action of RK-582 by observing the stabilization of AXIN2 and the degradation of β-catenin.

Materials:

-

COLO-320DM cells.

-

RK-582.

-